5-Propylnonane

Description

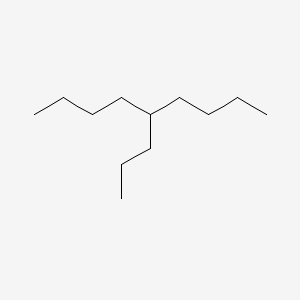

Structure

3D Structure

Propriétés

IUPAC Name |

5-propylnonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-7-10-12(9-6-3)11-8-5-2/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHSSTRAYNPQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335166 | |

| Record name | 5-Propylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-35-6 | |

| Record name | 5-Propylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Propylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Propylnonane (CAS No: 998-35-6), a branched alkane with the chemical formula C12H26. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been aggregated from various chemical data sources.

| Physical Property | Value | Source(s) |

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| Boiling Point | 197 °C | [2][4] |

| Melting Point | -50.8 °C (estimate) | [1][2] |

| Density | 0.7511 g/cm³ | [1][2] |

| 0.756 g/mL | [4] | |

| Refractive Index | 1.4217 | [2] |

| 1.423 | [4] | |

| Exact Mass | 170.203450829 Da | [1][3] |

| Molecular Formula | C12H26 | [2][4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A few drops of the liquid sample are placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the small test tube containing the sample.

-

The small test tube is attached to a thermometer.

-

The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Vibrating Tube Densimeter)

The density of a substance is its mass per unit volume. A vibrating tube densimeter is a precise instrument for measuring the density of liquids.

Apparatus:

-

Vibrating tube densimeter

-

Syringe for sample injection

-

Sample of this compound

-

Thermostat for temperature control

Procedure:

-

The instrument is calibrated using a reference substance with a known density (e.g., dry air and pure water).

-

The U-shaped tube within the densimeter is filled with the liquid sample.

-

The tube is electronically excited to vibrate at its natural frequency.

-

The instrument measures the period of oscillation of the tube.

-

The density of the sample is calculated from the period of oscillation, as the two are directly related. The measurement is temperature-dependent, so the temperature is precisely controlled by a thermostat.[7][8]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.[9] It is a characteristic property of a substance and can be used for identification and purity assessment.[9]

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium D-line source)

-

Dropper

-

Sample of this compound

-

Thermostat for temperature control

Procedure:

-

The prism of the refractometer is cleaned and calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and the light source is positioned to illuminate the sample.

-

The user looks through the eyepiece and adjusts the control knob until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.[10][11]

Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the general workflow for determining the boiling point of a liquid using the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 998-35-6 [m.chemicalbook.com]

- 3. This compound | C12H26 | CID 523231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. athabascau.ca [athabascau.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 5-Propylnonane (CAS Number 998-35-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Propylnonane, a branched alkane with the CAS number 998-35-6. The document details its physicochemical properties, synthesis, and purification methods, and provides insights into its spectroscopic characterization. It also explores the reactivity, potential applications, and toxicological profile of this compound and related branched alkanes. This guide is intended to be a valuable resource for professionals in research and drug development who may encounter or utilize this compound in their work.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its molecular structure consists of a nonane (B91170) backbone with a propyl group attached to the fifth carbon atom. Like other alkanes, it is a nonpolar compound with low reactivity, primarily undergoing combustion and halogenation reactions.[1][2] Branched alkanes are significant components in the petroleum industry, often used to enhance the octane (B31449) rating of fuels.[3][4] In the cosmetics industry, C9-C12 alkanes serve as emollients and solvents, valued for their light texture and ability to dissolve other ingredients.[5] This guide will delve into the specific technical details of this compound, providing a foundational understanding for its potential use in scientific and industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| CAS Number | 998-35-6 | [6][7] |

| Molecular Formula | C₁₂H₂₆ | [6][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | Nonane, 5-propyl- | [6] |

| Molecular Weight | 170.33 g/mol | [6] |

| Density | 0.7511 g/cm³ (estimate) | [8] |

| Boiling Point | 197 °C (estimate) | [8] |

| Melting Point | -50.8 °C (estimate) | [8] |

| XLogP3 | 6.4 | [6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction followed by dehydration and hydrogenation.[3]

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound via Grignard reaction, dehydration, and hydrogenation.

Methodology:

-

Grignard Reaction: To a solution of n-propylmagnesium chloride (a Grignard reagent) in anhydrous ether, 5-nonanone is added dropwise. The reaction mixture is stirred to facilitate the formation of the magnesium alkoxide intermediate.[3]

-

Workup: The reaction is quenched by pouring it into a saturated aqueous solution of ammonium chloride to protonate the alkoxide, yielding 5-propylnonan-5-ol. The product is then extracted with diethyl ether.[3]

-

Dehydration: The synthesized alcohol is subjected to acid-catalyzed dehydration, for instance, using p-toluenesulfonic acid (PTSA), to yield a mixture of alkene isomers.[3]

-

Hydrogenation: The resulting mixture of alkenes is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product, this compound.[3]

Purification

The primary method for purifying this compound from the reaction mixture is fractional distillation. This technique separates compounds based on differences in their boiling points.[9]

Experimental Protocol: Purification by Fractional Distillation

-

The crude this compound is placed in a round-bottom flask equipped with a fractional distillation column.

-

The apparatus is heated, and the fraction that distills at the boiling point of this compound (approximately 197 °C) is collected.[8][9]

-

For high-boiling compounds like this compound, vacuum distillation is recommended to prevent decomposition at high temperatures.[9]

Spectroscopic Analysis

GC-MS is a powerful technique for identifying and quantifying volatile compounds.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

GC Conditions: A capillary column suitable for hydrocarbon analysis (e.g., HP-5-ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 320 °C) to ensure good separation. The inlet temperature is typically set high (e.g., 300 °C) to ensure rapid volatilization.[10]

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned to detect the molecular ion and characteristic fragment ions of this compound.[10]

Expected Mass Spectrum Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 170. The fragmentation pattern will be characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds adjacent to the branch point.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.[11]

-

¹H NMR: The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule. The chemical shifts, integration, and splitting patterns of these signals provide information about the connectivity of the atoms.[11][12]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the this compound molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon.[13][14]

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[15][16]

-

Analysis: The prepared sample is placed in the path of an infrared beam, and the resulting spectrum is recorded. The spectrum of an alkane like this compound is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations.[17][18]

Reactivity and Applications

Chemical Reactivity

Alkanes, including this compound, are generally unreactive due to the strength and nonpolar nature of their C-C and C-H single bonds.[1] Their primary reactions are:

-

Combustion: In the presence of sufficient oxygen, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[1]

-

Halogenation: Under UV light or at high temperatures, this compound can react with halogens (e.g., chlorine or bromine) in a free-radical substitution reaction to form haloalkanes.[2]

Potential Applications

While specific applications for this compound are not extensively documented, branched alkanes with similar carbon numbers have several industrial uses:

-

Fuels and Lubricants: Branched alkanes are valued for their high octane ratings and are key components of gasoline.[1][4][19] They are also used in the formulation of lubricating oils due to their viscosity properties.[1]

-

Solvents: Due to their nonpolar nature, C9-C12 alkanes are used as solvents in various industrial processes and consumer products.[8]

-

Cosmetics: In the cosmetics industry, these alkanes are used as emollients and solvents in products like hair masks, conditioners, and sunscreens, providing a light and smooth texture.[5]

-

Polymers: Branched alkanes can serve as monomers in the synthesis of certain polymers and plastics.[4][20]

Toxicology and Metabolism

Toxicological Profile

Specific toxicological data for this compound is limited. However, studies on mixtures of branched and linear C8-C18 alkanes provide some insights. These mixtures generally exhibit low acute oral, dermal, and inhalation toxicity.[21] They may cause slight skin and eye irritation but are not considered skin sensitizers or genotoxic.[21] Due to their low water solubility and high log Kow, dermal absorption is expected to be low.[21] Inhalation of vapors of shorter-chain alkanes (< C10) may cause adverse health effects.[21]

Metabolism and Biodegradation

Conceptual Pathway: Microbial Degradation of Branched Alkanes

Caption: A generalized pathway for the microbial degradation of branched alkanes.

Conclusion

This compound is a branched alkane with well-defined physicochemical properties. Its synthesis can be achieved through established organic chemistry reactions, and it can be purified and characterized using standard laboratory techniques. While its reactivity is low, typical of alkanes, it shares properties with other branched alkanes that are utilized in various industrial applications, including fuels, solvents, and cosmetics. Toxicological data for closely related compounds suggest a low hazard profile, although specific data for this compound is lacking. Further research into its metabolic fate in higher organisms and its potential biological activities would be beneficial for a more complete understanding of this compound, particularly for its potential relevance in drug development and safety assessment. There is currently no evidence to suggest the involvement of this compound in any specific biological signaling pathways.

References

- 1. legacy.icpm.net [legacy.icpm.net]

- 2. 5-Methyl-5-propylnonane | 17312-75-3 [chemicalbook.com]

- 3. Branched Chain Alkane Definition [thoughtco.com]

- 4. google.com [google.com]

- 5. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H26 | CID 523231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nonane, 5-propyl- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. 5-Methyl-5-propylnonane | C13H28 | CID 551397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4,6-Trimethyl-5-propylnonane | C15H32 | CID 91023239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. hmdb.ca [hmdb.ca]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]

- 17. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 18. youtube.com [youtube.com]

- 19. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 20. Paraffin wax - Wikipedia [en.wikipedia.org]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 23. Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression [mdpi.com]

- 24. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Thermodynamic Properties of Branched Alkanes

An In-depth Technical Guide to the Thermodynamic Properties of 5-Propylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the branched alkane this compound. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established estimation methods to derive its core thermodynamic properties. Furthermore, it details the standard experimental protocols used for determining such properties in branched alkanes, offering a foundational understanding for further research and application.

Thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity are fundamental to understanding the stability, reactivity, and energy content of molecules. For branched alkanes like this compound, these properties are influenced by their molecular structure, including chain length and the degree of branching. Increased branching generally leads to greater thermodynamic stability compared to their straight-chain isomers. This stability is a critical consideration in various applications, including fuel formulation, lubricant design, and as reference compounds in pharmaceutical and chemical research.

Accurate thermodynamic data is essential for process design, reaction engineering, and computational modeling. While experimental determination remains the gold standard, reliable estimation techniques are invaluable when experimental data is unavailable.

Estimated Thermodynamic Properties of this compound

The following tables summarize the estimated thermodynamic properties of this compound in the ideal gas phase at standard conditions (298.15 K and 1 bar). These values have been derived using the Benson Group Additivity Method and the Joback Method, two widely recognized group contribution techniques.

Table 1: Estimated Standard Molar Enthalpy and Gibbs Free Energy of Formation of this compound (Ideal Gas, 298.15 K)

| Property | Benson Method Estimation | Joback Method Estimation | Units |

| Standard Molar Enthalpy of Formation (ΔfH°) | -321.5 | -323.2 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | -35.8 | -33.9 | kJ/mol |

Table 2: Estimated Standard Molar Entropy and Heat Capacity of this compound (Ideal Gas, 298.15 K)

| Property | Benson Method Estimation | Joback Method Estimation | Units |

| Standard Molar Entropy (S°) | 548.9 | 546.1 | J/(mol·K) |

| Standard Molar Heat Capacity (Cp) | 245.3 | 247.8 | J/(mol·K) |

Methodologies for Property Estimation

Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[1][2] The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[2] Each group's contribution is a pre-determined value derived from experimental data of a wide range of compounds.[1][3]

Methodology:

-

Decomposition: The molecule of interest, this compound (C12H26), is broken down into its constituent groups.

-

2 x [C-(H)3(C)] - primary carbon (methyl group)

-

8 x [C-(H)2(C)2] - secondary carbon (methylene group)

-

1 x [C-(H)(C)3] - tertiary carbon (methine group)

-

-

Summation: The thermodynamic property (e.g., ΔfH°, S°, Cp) is calculated by summing the established values for each of these groups.

-

Symmetry Correction: For entropy calculations, a correction is applied based on the molecule's rotational symmetry number.

Joback Method

The Joback method is another group contribution method used for the estimation of various thermodynamic and physical properties of pure components.[4][5] Similar to the Benson method, it relies on the summation of contributions from different functional groups within the molecule.[4] It is often used for a broader range of properties beyond standard thermodynamics.[6][7]

Methodology:

-

Group Identification: The molecular structure of this compound is analyzed to identify the number and types of predefined Joback groups.

-

2 x [-CH3]

-

8 x [-CH2-]

-

1 x [>CH-]

-

-

Property Calculation: Specific formulas, unique to each property, are used to calculate the thermodynamic values from the summed group contributions.[5] For instance, the ideal gas heat capacity is often expressed as a polynomial function of temperature, with coefficients determined by the group contributions.[4]

Experimental Protocols for Thermodynamic Property Determination

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental technique for determining the enthalpy of combustion of a substance.[8] From this, the standard enthalpy of formation can be calculated using Hess's Law.[9] A bomb calorimeter is typically used for this purpose.[10]

Experimental Procedure:

-

Sample Preparation: A precisely weighed sample of the liquid alkane is placed in a crucible inside a high-pressure vessel known as a "bomb".

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum, and the temperature change (ΔT) is recorded.

-

Calculation: The heat released by the combustion (q_reaction) is calculated from the temperature change and the heat capacity of the calorimeter system (C_calorimeter), which is determined separately using a standard substance with a known heat of combustion.[10]

-

q_reaction = -C_calorimeter * ΔT

-

-

Enthalpy of Combustion: The molar enthalpy of combustion is calculated from q_reaction and the number of moles of the sample.

-

Enthalpy of Formation: The standard enthalpy of formation is then calculated using the known standard enthalpies of formation of the combustion products (CO2 and H2O).[9]

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[11][12] The principle is to introduce a known amount of heat to the sample and measure the resulting temperature increase while minimizing heat loss to the surroundings.[12]

Experimental Procedure:

-

Sample Loading: A known mass of the liquid alkane is sealed in a sample cell within the calorimeter.

-

Adiabatic Environment: The sample cell is placed inside an adiabatic shield. The temperature of this shield is controlled to precisely match the temperature of the sample cell at all times, thereby preventing any heat exchange.[12]

-

Heating Pulse: A measured amount of electrical energy (heat, q) is supplied to the sample cell over a short period.

-

Temperature Measurement: The temperature of the sample is carefully monitored until it reaches a new equilibrium. The temperature increase (ΔT) is recorded.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated using the formula:

-

Cp = q / ΔT (after subtracting the heat capacity of the sample cell itself, which is determined in a separate calibration experiment).

-

-

Temperature Dependence: The measurement is repeated at different temperatures to determine the heat capacity as a function of temperature.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It is widely used to determine heat capacity and to study phase transitions like melting and boiling.[13][15]

Experimental Procedure:

-

Sample and Reference Preparation: A small, accurately weighed amount of the liquid alkane is sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The instrument heats both the sample and the reference at a constant, controlled rate.

-

Heat Flow Measurement: The DSC instrument measures the differential heat flow between the sample and the reference needed to maintain both at the same temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample is proportional to the difference in heat flow between the sample and the reference. The instrument is calibrated with a standard of known heat capacity (e.g., sapphire).

-

Phase Transitions: An endothermic or exothermic event, such as melting or crystallization, appears as a peak on the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition.[16]

-

Conclusion

This guide has provided estimated thermodynamic properties for this compound using reliable group additivity methods. While these estimations offer valuable insights for researchers and professionals, it is important to recognize that they are theoretical. The detailed experimental protocols for combustion calorimetry, adiabatic calorimetry, and differential scanning calorimetry have been outlined to provide a clear understanding of how these fundamental thermodynamic properties are determined experimentally. For critical applications, experimental validation of the estimated data is recommended.

References

- 1. nist.gov [nist.gov]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. Heat_of_formation_group_additivity [chemeurope.com]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 8. manuals.labflow.com [manuals.labflow.com]

- 9. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. srd.nist.gov [srd.nist.gov]

- 12. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

Synthesis and discovery of novel branched alkanes

An In-depth Technical Guide to the Synthesis and Discovery of Novel Branched Alkanes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, hydrocarbons featuring alkyl side chains on a primary carbon backbone, are fundamental structures in organic chemistry with diverse and significant applications. Unlike their linear counterparts, the branching of the carbon chain introduces distinct physicochemical properties, such as lower boiling points, altered densities, and different reactivity, which are pivotal in various fields.[1][2] In nature, branched alkanes serve as crucial components of petroleum and natural gas and act as chemical messengers or structural components in organisms ranging from bacteria to insects.[1][3][4] In industrial applications, they are prized as high-octane components in fuels.[1][5] For researchers in drug development, the incorporation of branched alkyl groups is a key strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This guide provides a comprehensive overview of the modern techniques used in the discovery and synthesis of novel branched alkanes, detailing experimental protocols, quantitative data, and the underlying chemical pathways.

Discovery and Characterization of Novel Branched Alkanes

The discovery of new branched alkanes relies heavily on their isolation from natural sources and their precise structural elucidation using advanced analytical techniques.

Natural Sources and Biosynthesis

Branched alkanes are widespread in the geosphere and biosphere. They are major constituents of crude oil and natural gas, formed over geological timescales from the thermal degradation of organic matter.[3][7] More interestingly, a vast array of branched alkanes are biosynthesized by living organisms. For example, certain bacteria produce branched-chain alkanes through a Type II Fatty Acid Synthesis (FAS) system, which incorporates methylated initiator and lengthener molecules to create branched fatty acid precursors that are subsequently decarboxylated.[4] Recently, a series of branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs) were identified in deep-sea hydrothermal waters and ancient geological sediments, pointing to a biological origin from extremophilic organisms.[8][9]

Characterization Techniques

The identification of novel branched alkanes from complex mixtures requires a combination of high-resolution separation and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating volatile and semi-volatile hydrocarbon mixtures and identifying individual components based on their mass spectra.[10]

-

High-Temperature Gas Chromatography (HTGC): Essential for the analysis of high-molecular-weight (C40+) alkanes that are not sufficiently volatile for conventional GC.[11][12]

-

2D DQF-COSY NMR Spectroscopy: A powerful NMR technique used for the in-situ characterization and quantification of branched alkanes within complex mixtures, even within porous media like catalyst supports. It can discriminate between different types of branching (e.g., 2-methyl vs. 3-methyl).[13]

The logical workflow for the discovery and characterization of these molecules is outlined below.

| Technique | Principle | Information Obtained | Key Application |

| GC-MS | Separates compounds by boiling point, then fragments and measures mass-to-charge ratio. | Molecular weight, fragmentation patterns, identification of isomers. | Analysis of branched alkanes in petroleum and biological extracts.[10] |

| HTGC | Gas chromatography adapted for high-boiling-point compounds. | Purity and molecular weight distribution of long-chain alkanes (C40+). | Purity assessment of synthesized high-molecular-weight alkanes.[11][12] |

| 2D DQF-COSY NMR | Correlates nuclear spins of coupled protons, filtering out uncoupled signals. | Connectivity of protons, identification and quantification of branching patterns. | In-situ analysis of branched alkanes in catalytic processes.[13] |

| Table 1: Key Characterization Techniques for Branched Alkanes. |

Synthesis of Novel Branched Alkanes

The controlled synthesis of branched alkanes is crucial for confirming the structures of naturally discovered compounds, for studying their properties, and for industrial production. Methodologies range from classical organic reactions to advanced catalytic processes.

Classical Synthetic Routes

Dithiane-Based Synthesis: A versatile method for creating high-molecular-weight (C40+) branched alkanes involves the alkylation of 1,3-dithiane (B146892).[11][14] This multi-step process allows for the precise placement of branches along a long carbon chain.

Grignard-Based Synthesis: This classic approach involves the reaction of a Grignard reagent with an ester or ketone to produce a tertiary alcohol.[10] Subsequent dehydration to form an alkene, followed by hydrogenation, yields the target branched alkane. This method is particularly useful for creating alkanes with a quaternary carbon center.

Modern Catalytic Methods

Modern refining and chemical synthesis rely on catalytic methods to produce branched alkanes efficiently from linear feedstocks.

Catalytic Isomerization and Cracking: These processes are fundamental to the petroleum industry for increasing the octane (B31449) number of gasoline.[15]

-

Isomerization: Rearranges linear alkanes into their branched isomers without changing the carbon number. This is typically achieved using bifunctional catalysts (e.g., platinum on an acidic support like a zeolite) that have both metal sites for dehydrogenation/hydrogenation and acid sites for skeletal rearrangement.[16][17]

-

Cracking: Breaks down large hydrocarbon molecules into smaller, more valuable ones, including smaller branched alkanes and alkenes. Zeolite catalysts are widely used due to their shape selectivity and strong acid sites.[18]

Alkane Metathesis: This innovative reaction rearranges the carbon-carbon single bonds of an alkane to produce a mixture of shorter and longer chain alkanes.[19][20] Dual-catalyst systems operate via a tandem mechanism: an iridium-based pincer catalyst first dehydrogenates the alkane to an olefin, a second catalyst (e.g., a Schrock-type molybdenum complex) performs olefin metathesis, and the first catalyst then hydrogenates the new olefins back to alkanes.[19][21]

| Method | Catalyst/Reagents | Typical Products | Key Features |

| Dithiane Synthesis | 1,3-dithiane, dibromoalkanes, 1-bromoalkane, Raney Nickel | High-molecular-weight (C38-C53) mid-chain methylated alkanes.[12][14] | Precise control over branch location; suitable for complex structures. |

| Grignard Synthesis | Grignard reagent, ester/ketone, H₂/Pd-C | Alkanes with tertiary or quaternary carbon centers.[10] | Classic C-C bond formation; versatile for creating specific branching points. |

| Hydroisomerization | Bifunctional catalysts (e.g., Pt on zeolites, zirconia-based) | Branched isomers of the starting n-alkane.[16][17] | Increases octane number; selectivity is key to avoid cracking. |

| Alkane Metathesis | Tantalum hydride on silica; or dual systems (e.g., Ir-pincer + Mo/W olefin catalyst) | A statistical distribution of lower and higher molecular weight alkanes.[19][22] | Restructures alkane feedstocks; can upgrade light alkanes. |

| Table 2: Comparison of Key Synthesis Methods for Branched Alkanes. |

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below is a representative protocol for the dithiane-based synthesis of a high-molecular-weight branched alkane, adapted from the literature.[11][14]

Protocol 1: Synthesis of a Mid-Chain Methylated C45 Alkane

Objective: To synthesize 21-methyltetratetracontane (C45H92) using a multi-step dithiane strategy.

Step 1: Synthesis of the Bis(dithianyl)alkane Intermediate

-

Materials: 1,3-Dithiane, 1,12-dibromododecane (B1294643), n-butyllithium (n-BuLi) in hexanes, tetrahydrofuran (B95107) (THF, anhydrous).

-

Procedure: a. Dissolve 1,3-dithiane in anhydrous THF under an inert atmosphere (N₂) and cool to -30°C. b. Add n-BuLi dropwise and stir for 2 hours to form the lithiated dithiane anion. c. Add a solution of 1,12-dibromododecane in THF dropwise and allow the mixture to warm to room temperature overnight. d. Quench the reaction with water and extract the product with diethyl ether. e. Purify the resulting bis(dithianyl)alkane intermediate by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient).

Step 2: Bisalkylation to Introduce Branches

-

Materials: Bis(dithianyl)alkane intermediate from Step 1, 1-bromohexadecane (B154569), n-BuLi, anhydrous THF.

-

Procedure: a. Dissolve the intermediate in anhydrous THF under N₂ and cool to -30°C. b. Add n-BuLi dropwise and stir for 2 hours to deprotonate both dithiane rings. c. Add a solution of 1-bromohexadecane in THF and allow the reaction to proceed at room temperature overnight. d. Work up the reaction as in Step 1d and purify the product by column chromatography.

Step 3: Desulfurization to Yield the Final Alkane

-

Materials: Alkylated intermediate from Step 2, Raney Nickel (W-2), ethanol (B145695).

-

Procedure: a. Dissolve the intermediate in ethanol. b. Add a slurry of Raney Nickel in ethanol and reflux the mixture for 4-6 hours. c. Monitor the reaction by TLC or GC until the starting material is consumed. d. Cool the reaction, filter off the Raney Nickel through a pad of Celite, and wash with hot ethanol. e. Evaporate the solvent and purify the final branched alkane by chromatography or recrystallization to yield 21-methyltetratetracontane.

Characterization: Confirm the structure and purity of the final product using HTGC, ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

While alkanes themselves are generally considered biologically inert, branched alkyl chains are ubiquitous and critical structural motifs in medicinal chemistry.[6][23] Their incorporation into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.

-

Modulating Lipophilicity: Branching increases the surface area of a molecule compared to its linear isomer, which can alter its solubility and ability to cross biological membranes.

-

Improving Metabolic Stability: Introducing branching, particularly at positions susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes), can sterically hinder enzymatic attack, thereby increasing the drug's half-life. A classic example is the use of a tert-butyl group to block metabolism.

-

Enhancing Binding Affinity: The specific three-dimensional shape of a branched alkyl group can lead to more favorable van der Waals interactions within a target's binding pocket, improving potency and selectivity.

The process of lead optimization in drug discovery often involves the systematic synthesis of analogues with varied alkyl substituents to fine-tune these properties for an optimal therapeutic profile.[6]

Conclusion

The study of branched alkanes is a dynamic field that bridges geochemistry, microbiology, industrial catalysis, and medicinal chemistry. Advances in analytical instrumentation continue to enable the discovery of novel, naturally occurring branched structures, providing new insights into biological and geological processes. Concurrently, the development of sophisticated synthetic methods, from precise multi-step routes to efficient catalytic transformations, provides researchers with the tools to construct complex hydrocarbon frameworks. For professionals in drug development, understanding the synthesis and properties of these fundamental structures is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. fvs.com.py [fvs.com.py]

- 2. legacy.icpm.net [legacy.icpm.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cracking and related refinery processes [essentialchemicalindustry.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Alkane metathesis - Wikipedia [en.wikipedia.org]

- 20. Alkane Metathesis Reactions → Area → Resource 1 [energy.sustainability-directory.com]

- 21. didier.astruc1.free.fr [didier.astruc1.free.fr]

- 22. researchgate.net [researchgate.net]

- 23. solubilityofthings.com [solubilityofthings.com]

IUPAC nomenclature of highly branched alkanes

An In-depth Technical Guide to the IUPAC Nomenclature of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The systematic naming of organic compounds is a cornerstone of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for this purpose, which are particularly critical for complex molecules such as highly branched alkanes. In fields like drug development and materials science, where precise molecular architecture dictates function, a thorough understanding of IUPAC nomenclature is indispensable. This guide provides a detailed overview of the IUPAC rules for naming highly branched alkanes and outlines the modern experimental protocols used to elucidate their structures, a necessary precursor to systematic naming.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system for naming alkanes is a stepwise process that can be broken down into several key rules. These rules are designed to handle even the most complex structures, ensuring that every distinct alkane has a unique and descriptive name.

1. Identification of the Parent Chain

The foundation of an alkane's name is its parent chain, which is the longest continuous chain of carbon atoms within the molecule.

-

Rule 1a: The longest continuous chain of carbon atoms is designated as the parent chain.[1][2][3][4][5]

-

Rule 1b: If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[6][7][8][9]

2. Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered to provide the lowest possible locants (numbers indicating position) for the substituents.

-

Rule 2a: Numbering begins at the end of the parent chain that is closest to a substituent.[1][3][4][6][10]

-

Rule 2b: If there is a tie, the chain is numbered to give the second substituent the lowest possible number.[2][11]

-

Rule 2c: If there is still a tie, and the substituents are different, the chain is numbered to give the substituent that comes first alphabetically the lower number.[7][8]

3. Naming Substituents

Groups attached to the parent chain are called substituents. Alkyl groups, which are derived from alkanes by removing one hydrogen atom, are the most common substituents in alkanes.

-

Rule 3a: Substituents are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[1][4][6][12]

-

Rule 3b: If the same substituent appears more than once, the prefixes di-, tri-, tetra-, etc., are used to indicate the number of identical substituents.[6][7][10] These prefixes are not considered when alphabetizing the substituents.[3][4][10]

4. Assembling the Full Name

The complete IUPAC name is assembled by listing the substituents in alphabetical order, preceded by their locants, and followed by the name of the parent chain.

-

Rule 4a: Numbers are separated from letters by a hyphen, and numbers are separated from each other by commas.[6][13]

Naming Highly Branched Alkanes with Complex Substituents

Highly branched alkanes often contain complex substituents, which are themselves branched. These require a systematic approach to naming.

-

Rule 5a: A complex substituent is named as if it were a separate molecule.[1] Numbering of the complex substituent begins at the carbon atom that is attached to the parent chain.[1]

-

Rule 5b: The name of the complex substituent is enclosed in parentheses to avoid ambiguity.[13][14][15]

-

Rule 5c: When alphabetizing, the entire name of the complex substituent, including any numerical prefixes like "di-" or "tri-", is considered.[13][15]

-

Rule 5d: If the same complex substituent appears multiple times, prefixes such as bis- (for two), tris- (for three), and tetrakis- (for four) are used.

Data Presentation: IUPAC Nomenclature Reference Tables

The following tables summarize key quantitative data and naming conventions used in the IUPAC nomenclature of alkanes.

| Number of Carbon Atoms | Parent Chain Name |

| 1 | Methane |

| 2 | Ethane |

| 3 | Propane |

| 4 | Butane |

| 5 | Pentane |

| 6 | Hexane (B92381) |

| 7 | Heptane |

| 8 | Octane |

| 9 | Nonane |

| 10 | Decane |

| 11 | Undecane |

| 12 | Dodecane |

Table 1: Parent Chain Names for Alkanes. This table lists the IUPAC names for straight-chain alkanes with one to twelve carbon atoms.

| Alkane | Alkyl Group |

| Methane | Methyl |

| Ethane | Ethyl |

| Propane | Propyl |

| Butane | Butyl |

| Pentane | Pentyl |

Table 2: Common Alkyl Substituent Names. This table shows the corresponding names for simple alkyl substituents.

| Common Name | IUPAC Systematic Name | Structure |

| Isopropyl | 1-Methylethyl | -CH(CH₃)₂ |

| Isobutyl | 2-Methylpropyl | -CH₂CH(CH₃)₂ |

| sec-Butyl | 1-Methylpropyl | -CH(CH₃)CH₂CH₃ |

| tert-Butyl | 1,1-Dimethylethyl | -C(CH₃)₃ |

Table 3: Common and Systematic Names for Branched Alkyl Groups. This table provides a comparison of common names, which are often used for smaller branched substituents, and their systematic IUPAC names.

Visualization of the IUPAC Nomenclature Workflow

The following diagram illustrates the logical steps involved in naming a highly branched alkane according to IUPAC rules.

Caption: A flowchart of the decision-making process for IUPAC nomenclature of branched alkanes.

Experimental Protocols for Structural Elucidation

Before a highly branched alkane can be named, its precise chemical structure must be determined. This is achieved through a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[4][5][8][16][17] A combination of 1D and 2D NMR experiments is typically employed for unambiguous structure elucidation.[4][18]

Detailed Methodology for NMR Analysis:

-

Sample Preparation:

-

1D NMR Experiments:

-

¹H NMR (Proton NMR): This experiment provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin splitting patterns, which reveal adjacent protons.[4]

-

¹³C NMR (Carbon-13 NMR): This provides the number of unique carbon environments in the molecule.[4][5][13]

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups.[4]

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate components of a mixture and to determine the molecular weight and fragmentation pattern of each component.[12] For highly branched alkanes, the fragmentation pattern can provide valuable structural information.

Detailed Methodology for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile solvent such as hexane or dichloromethane.

-

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column.

-

The column is heated using a temperature program to separate the components based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

As components elute from the GC column, they enter the mass spectrometer.

-

Ionization: The molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam.[19] This process forms a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

-

Interpretation of Mass Spectra for Branched Alkanes:

-

The molecular ion peak, if present, gives the molecular weight of the compound. For highly branched alkanes, the molecular ion peak is often weak or absent due to the high stability of carbocations formed upon fragmentation.[2][6]

-

Fragmentation tends to occur at branch points to form more stable secondary or tertiary carbocations.[2][6] The most abundant peaks in the spectrum often correspond to these stable carbocations.

-

The loss of the largest substituent at a branch point is often a favored fragmentation pathway.[2]

Visualization of the Structure Elucidation Workflow

The following diagram outlines the logical workflow for determining the structure of a highly branched alkane using a combination of analytical techniques.

Caption: A workflow diagram for the structural elucidation of a highly branched alkane.

Conclusion

The IUPAC nomenclature provides a robust and systematic framework for naming highly branched alkanes, which is essential for clear and unambiguous communication in scientific research and development. The ability to correctly name a complex molecule is predicated on the accurate determination of its structure. Modern analytical techniques, particularly NMR spectroscopy and GC-MS, provide the necessary tools for this structural elucidation. By following the logical workflows and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently determine and name complex branched alkane structures, facilitating advancements in their respective fields.

References

- 1. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Complex alkyl substituents [chem.ucalgary.ca]

- 4. benchchem.com [benchchem.com]

- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 6. jove.com [jove.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. whitman.edu [whitman.edu]

- 11. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 12. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. m.youtube.com [m.youtube.com]

- 16. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 17. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 19. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Isomers and Properties of Dodecane (C12H26)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the molecular formula C12H26, commonly known as dodecane (B42187). It delves into their physical and chemical properties, with a focus on data relevant to scientific research and development. This document also outlines the experimental protocols for determining these properties and includes a logical framework for understanding isomer classification.

Introduction to Dodecane Isomers

Dodecane is an alkane with the chemical formula C12H26. It exists as 355 constitutional isomers, each with the same molecular weight but differing in the arrangement of their carbon atoms. These structural variations lead to significant differences in their physical properties. The isomers can be broadly categorized into the straight-chain isomer (n-dodecane) and various branched-chain isomers. Increased branching generally leads to a decrease in the boiling point and an increase in the melting point due to changes in intermolecular van der Waals forces and molecular symmetry.

Physicochemical Properties of Selected C12H26 Isomers

The following tables summarize key quantitative data for n-dodecane and a selection of its branched-chain isomers, illustrating the impact of molecular structure on physical properties.

Table 1: Physical Properties of Selected C12H26 Isomers

| Isomer Name | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Dodecane | Dodecane | 112-40-3 | 216.2[1] | -9.6[1] | 0.7495 @ 20°C[1] |

| 2-Methylundecane (B1362468) | 2-Methylundecane | 7045-71-8 | 210[2] | -46.8[2] | 0.74[3][4] |

| 2,2-Dimethyldecane | 2,2-Dimethyldecane | 17302-37-3 | 201[5] | -50.8[5] | 0.7406[5] |

| 2,6-Dimethyldecane | 2,6-Dimethyldecane | 13150-81-7 | ~220[6] | Not well-defined[6] | ~0.74 @ 20°C[6] |

| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 177.65[7] | -67[7] | 0.7487 @ 20°C[7] |

Chemical Properties and Solubility

All isomers of dodecane are alkanes, characterized by single carbon-carbon and carbon-hydrogen bonds. This saturation results in low chemical reactivity. They are non-polar molecules and are therefore generally soluble in non-polar organic solvents like hexane (B92381) and toluene, and practically insoluble in polar solvents such as water.[8][9]

Experimental Protocols

The determination of the physicochemical properties of C12H26 isomers relies on established experimental techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Micro-Boiling Point Determination (Thiele Tube Method): This method is suitable for small sample volumes.[10]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[10]

-

Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.[10]

-

Measurement: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

Distillation Method: For larger sample volumes, a simple distillation can be used to determine the boiling point.[11] The temperature of the vapor that condenses on the thermometer bulb during distillation represents the boiling point.[11]

Determination of Density

Density is the mass per unit volume of a substance.

Gravimetric Buoyancy Method (Archimedes' Principle): This is a widely used and accurate method.[12]

-

Measurement in Air: A sinker of known volume is weighed in air.

-

Measurement in Liquid: The same sinker is then weighed while fully submerged in the liquid isomer.

-

Calculation: The density of the liquid is calculated from the difference in the two weights and the known volume of the sinker.[12][13]

Pycnometer Method: A pycnometer is a flask with a precisely known volume.

-

Weighing the Empty Pycnometer: The mass of the clean, dry pycnometer is determined.

-

Weighing the Filled Pycnometer: The pycnometer is filled with the liquid isomer and weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13]

Isomer Separation and Structural Elucidation

Gas Chromatography (GC): Due to their different boiling points, the isomers of dodecane can be effectively separated using gas chromatography.[14] A long capillary column with a non-polar stationary phase is typically used, and the isomers will elute at different retention times based on their volatility.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of each isomer.[18][19][20] The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the connectivity of the carbon and hydrogen atoms in the molecule.[21][22]

Logical Relationships of C12H26 Isomers

The following diagram illustrates the classification of C12H26 isomers and the relationship between their structure and physical properties.

References

- 1. webqc.org [webqc.org]

- 2. 2-methylundecane [chemister.ru]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 6. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. mt.com [mt.com]

- 14. vurup.sk [vurup.sk]

- 15. researchgate.net [researchgate.net]

- 16. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. NMR Spectroscopy [www2.chemistry.msu.edu]

- 20. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 21. Alkanes | OpenOChem Learn [learn.openochem.org]

- 22. pubs.acs.org [pubs.acs.org]

5-Propylnonane: A Comprehensive Health and Safety Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). 5-Propylnonane is a chemical for which specific health and safety data is limited. The information presented herein is largely based on data from structurally similar compounds, such as other C12 alkanes, and established principles of chemical safety. Always consult a comprehensive and current SDS before handling this substance.

Executive Summary

This technical guide provides a detailed overview of the known and anticipated health and safety characteristics of this compound. Due to the scarcity of direct experimental data for this specific branched alkane, this guide leverages data from analogous C12 alkanes, including dodecane (B42187) and tridecane, to provide a robust assessment of potential hazards. The primary anticipated hazards associated with this compound are flammability and aspiration toxicity. It is expected to have low acute oral, dermal, and inhalation toxicity, and is unlikely to be a significant skin or eye irritant. This guide outlines detailed experimental protocols based on OECD guidelines for the toxicological evaluation of chemicals and provides a logical workflow for a comprehensive safety assessment.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound and its structural analogs. Understanding these properties is crucial for assessing its behavior and potential hazards.

| Property | This compound | Dodecane (n-C12) | Tridecane (n-C13) | Alkanes, C12-14-iso- |

| CAS Number | 998-35-6[1][2][3][4][5] | 112-40-3 | 629-50-5 | 68551-19-9 |

| Molecular Formula | C12H26[1][2] | C12H26 | C13H28 | C13H28 |

| Molecular Weight | 170.33 g/mol [1] | 170.34 g/mol | 184.37 g/mol | ~184.37 g/mol |

| Appearance | White to Light Brown (presumed)[4] | Colorless liquid | Oily straw yellow clear liquid | Colorless liquid |

| Boiling Point | Not available | 216 °C[6] | 234 °C | 189 - 206 °C |

| Melting Point | -50.8°C (estimate)[3] | -9.6 °C | -5.5 °C | < -114 °C |

| Flash Point | Not available | 83 °C (closed cup)[6] | 190-196°F (88-91°C) | 67 °C |

| Density | 0.7511 g/cm³[3] | 0.75 g/cm³ at 20 °C[6] | 0.76 g/cm³ | 0.76 g/cm³ at 15 °C |

| Vapor Pressure | Not available | 0.135 mmHg at 25 °C | Not available | 0.04 kPa at 20 °C |

| Autoignition Temperature | Not available | 200 °C[6] | Not available | > 200 °C |

| Kinematic Viscosity | Not available | Not available | Not available | 1.77 mm²/s at 20°C |

| LogP (Octanol/Water Partition Coefficient) | 6.4[1][3] | 6.1 | Not available | Not available |

Toxicological Data (Based on Analogues)

The following table summarizes available toxicological data for structurally similar C12 alkanes. This data is used to infer the potential toxicity of this compound.

| Endpoint | Dodecane (n-C12) | Tridecane (n-C13) | Alkanes, C12-14-iso- |

| Acute Oral Toxicity (LD50) | >5,000 mg/kg (rat)[6] | Not available | > 5,000 mg/kg bw (rat) |

| Acute Dermal Toxicity (LD50) | >5,000 mg/kg (rabbit)[6] | Not available | > 2,000 mg/kg bw (rat) |

| Acute Inhalation Toxicity (LC50) | >5.6 mg/L (rat, 4h)[6] | >41 ppm (rat, 8h)[7] | > 5,000 mg/m³ air (rat) |

| Skin Irritation | No irritant effect[6] | May cause irritation and dermatitis[7] | Not classified as a skin irritant. Repeated exposure may cause skin dryness or cracking. |

| Eye Irritation | No irritating effect[6] | Not available | Not classified as an eye irritant. |

| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1)[6] | Possible aspiration hazard[7] | May be fatal if swallowed and enters airways (Category 1). |

Hazard Classification (Anticipated)

Based on the data from analogous compounds and GHS classification criteria, the anticipated hazard classification for this compound is as follows:

| Hazard Class | GHS Category | Hazard Statement | Basis for Classification |

| Flammable Liquids | Category 4 (Combustible) | H227: Combustible liquid[6] | The flash point of analogous C12 alkanes is generally above 60°C and below 93°C.[8][9][10][11][12] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[6] | Hydrocarbons with a kinematic viscosity ≤ 20.5 mm²/s at 40°C are classified in this category.[13][14][15][16] Data for isoalkanes suggests a low viscosity. |

| Skin Corrosion/Irritation | Not Classified | Not applicable | Data on analogous C12 alkanes indicates no significant skin irritation.[6][13][17][18] |

| Serious Eye Damage/Eye Irritation | Not Classified | Not applicable | Data on analogous C12 alkanes indicates no significant eye irritation.[6][19][20][21][22][23] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | Not applicable | LD50 and LC50 values for analogous compounds are above the thresholds for classification.[6][24] |

Experimental Protocols

The following are detailed methodologies for key toxicological studies based on OECD guidelines. These protocols are essential for generating robust and internationally accepted data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.[25][26][27][28]

Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed with fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The procedure aims to identify a dose that causes signs of toxicity without mortality.[26][27]

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). Based on the outcome (no effect, toxicity, or mortality), the dose for the next animal is adjusted up or down. This continues until the appropriate starting dose for the main study is identified.[29]

-

Main Study: A group of five animals is dosed at the selected starting dose.

-

Dosing: The test substance is administered as a single dose by gavage. Animals are fasted before dosing.[26][29]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[29]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The results are used to classify the substance according to the GHS.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to the skin of an animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose Application: 0.5 mL of the liquid substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if effects persist.

-

Scoring: The severity of skin reactions is scored according to a standardized grading system.

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.[17]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The eye is then observed for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Instillation: A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions.[19][20][21][22][23]

Subchronic Oral Toxicity Study: 90-Day Study (OECD Guideline 408)

Objective: To determine the effects of repeated oral exposure to a substance over a 90-day period.[30][31][32]

Principle: The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels for 90 days. A control group receives the vehicle only.[30][31][32][33]

Methodology:

-

Animal Groups: At least three dose groups and a control group, each with a minimum of 10 males and 10 females. A satellite group for recovery studies may also be included.[33]

-

Dosing: The substance is administered daily by gavage or in the diet/drinking water.[31]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Safety Assessment Workflow

The following diagram illustrates a logical workflow for the health and safety assessment of a chemical like this compound, starting from initial information gathering to final hazard classification and risk management.

Caption: A streamlined workflow for chemical safety assessment.

Handling and Storage

Engineering Controls:

-

Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne levels.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Body Protection: Wear standard laboratory coat.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In case of skin contact:

-

Wash off immediately with plenty of soap and water. Remove contaminated clothing.

In case of eye contact:

-

Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.

In case of ingestion:

-

Do NOT induce vomiting due to the aspiration hazard. Call a physician or poison control center immediately.[6]

In case of inhalation:

-

Move to fresh air. If breathing is difficult, give oxygen.

Fire-fighting measures:

-

Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Water spray may be used to cool containers.

Conclusion

References

- 1. This compound | C12H26 | CID 523231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonane, 5-propyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. This compound, CasNo.998-35-6 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 5. This compound | 998-35-6 [chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]

- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 10. compliancexl.com [compliancexl.com]

- 11. Flammable liquid - Wikipedia [en.wikipedia.org]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. schc.org [schc.org]

- 15. What is the meaning of "Aspiration hazard" in GHS CLP? - GeSi [gesi.de]

- 16. The MSDS HyperGlossary: Aspiration Hazard [ilpi.com]

- 17. chemsafetypro.com [chemsafetypro.com]

- 18. schc.org [schc.org]

- 19. chemsafetypro.com [chemsafetypro.com]

- 20. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 21. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 22. chemsafetypro.com [chemsafetypro.com]

- 23. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 25. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 26. oecd.org [oecd.org]

- 27. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 28. scribd.com [scribd.com]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 31. oecd.org [oecd.org]

- 32. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 33. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

A Guide to Sourcing and Verifying High-Purity 5-Propylnonane for Research and Pharmaceutical Applications